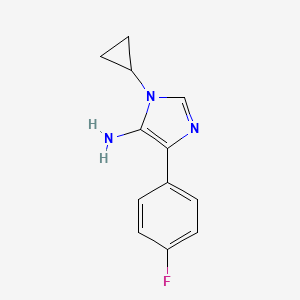

1-Cyclopropyl-4-(4-fluorophenyl)-1H-imidazol-5-amine

Description

Properties

Molecular Formula |

C12H12FN3 |

|---|---|

Molecular Weight |

217.24 g/mol |

IUPAC Name |

3-cyclopropyl-5-(4-fluorophenyl)imidazol-4-amine |

InChI |

InChI=1S/C12H12FN3/c13-9-3-1-8(2-4-9)11-12(14)16(7-15-11)10-5-6-10/h1-4,7,10H,5-6,14H2 |

InChI Key |

SOVZWPSENCYZAI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1N2C=NC(=C2N)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Cyclopropyl-4-(4-fluorophenyl)-1H-imidazol-5-amine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a cyclopropylamine and a fluorophenyl derivative, the imidazole ring can be formed through a series of condensation and cyclization reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

1-Cyclopropyl-4-(4-fluorophenyl)-1H-imidazol-5-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under suitable conditions.

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cyclopropyl-4-(4-fluorophenyl)-1H-imidazol-5-amine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It is utilized in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-4-(4-fluorophenyl)-1H-imidazol-5-amine involves its interaction with specific molecular targets. The imidazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The cyclopropyl and fluorophenyl groups contribute to the compound’s binding affinity and specificity, influencing its overall biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Imidazole Derivatives

Key Observations :

- Substituent Effects: Cyclopropyl vs. Benzyl/Allyl: The cyclopropyl group (rigid, non-aromatic) may reduce metabolic oxidation compared to benzyl or allyl groups, which are prone to enzymatic degradation . Halogen Differences: Chlorophenyl () provides greater steric bulk and altered electronic properties compared to fluorophenyl, affecting solubility and target affinity.

Physicochemical Properties

Table 2: Hypothetical Property Comparison*

| Property | Target Compound | 4-(3-Chlorophenyl) Analogue | 1-Benzyl Derivative |

|---|---|---|---|

| LogP | ~2.8 (moderate lipophilicity) | ~3.2 (higher due to Cl) | ~3.5 (aromatic bulk) |

| Solubility (aq.) | Low (fluorophenyl) | Very low (Cl, cyclopropyl) | Moderate (HCl salt) |

| Metabolic Stability | High (cyclopropyl) | Moderate | Low (benzyl) |

*Based on substituent trends from .

Biological Activity

1-Cyclopropyl-4-(4-fluorophenyl)-1H-imidazol-5-amine is a compound of significant interest in pharmaceutical research, particularly due to its biological activity as an inhibitor of mitogen-activated protein kinase 14 (p38 MAPK). This pathway is crucial in various cellular processes, including inflammation and stress responses, making this compound a potential candidate for therapeutic applications in cancer and inflammatory diseases.

- Molecular Formula : CHFN

- Molecular Weight : 217.24 g/mol

- CAS Number : 1248378-10-0

The compound features a cyclopropyl group and a 4-fluorophenyl substituent, which contribute to its unique chemical properties. The imidazole ring allows for nucleophilic reactions due to the presence of an amino group (-NH), while also participating in electrophilic substitution reactions .

Research indicates that this compound acts primarily through the inhibition of p38 MAPK. This inhibition can lead to reduced inflammation and modulation of stress responses, which are pivotal in the development and progression of various diseases, including cancer. The specific interactions and binding affinities with target proteins are critical for understanding its pharmacological profile.

Inhibition Studies

In vitro assays have been conducted to evaluate the efficacy of this compound against various cancer cell lines. The results have shown promising inhibitory effects on cell proliferation, suggesting that it may serve as a potential therapeutic agent. These studies typically assess the compound's ability to induce apoptosis or inhibit cell cycle progression in cancerous cells .

Interaction with Other Compounds

The compound shares structural similarities with other imidazole derivatives, which may enhance its selectivity and efficacy. For instance, comparative studies have highlighted its unique combination of cyclopropyl and fluorophenyl groups that distinguish it from other compounds in its class. Below is a comparison table of structurally similar compounds:

| Compound Name | Unique Features |

|---|---|

| 1-Cyclopropylmethyl-5-(2-Amino-4-Pyrimidinyl)Imidazole | Contains a pyrimidine moiety |

| 1-Cyclopropyl-4-(3-fluorophenyl)-2-methyl-1H-imidazol-5-amine | Methyl substitution at the second position |

| 4-(Fluorophenyl)-1-cycloropropylmethyl-5-(4-pyridyl)-imidazole | Contains a pyridine substituent |

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Cancer Cell Line Studies : In vitro testing against various cancer cell lines has demonstrated significant cytotoxicity, with IC values indicating effective inhibition at low concentrations.

- Inflammatory Response Modulation : Research has shown that treatment with this compound can lead to reduced levels of pro-inflammatory cytokines in cellular models, suggesting its potential use in inflammatory diseases.

- Binding Affinity Studies : Investigations into the binding affinity of this compound to p38 MAPK have revealed strong interactions, supporting its role as an effective inhibitor .

Q & A

Basic: What synthetic methodologies are recommended to optimize the yield of 1-Cyclopropyl-4-(4-fluorophenyl)-1H-imidazol-5-amine?

Answer:

The compound can be synthesized via cyclization reactions using intermediates like 4-fluorophenyl-substituted precursors. Key steps include:

- Condensation reactions with reagents such as sodium azide or phosphorous oxychloride under controlled temperatures (120°C) to form the imidazole core .

- Purification via column chromatography to isolate the product from byproducts.

- Yield optimization by adjusting stoichiometry (e.g., 1:1.2 molar ratio of cyclopropylamine to fluorophenyl derivatives) and reaction time (6–12 hours) .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR):

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., C₁₂H₁₁FN₄ requires m/z 230.0932) .

- X-ray crystallography (if crystalline) resolves bond angles and stereochemistry .

Advanced: How can computational methods improve reaction design for derivatives of this compound?

Answer:

- Quantum chemical calculations (e.g., DFT) predict transition states and reaction pathways for cyclopropyl or fluorophenyl modifications .

- Machine learning algorithms analyze experimental datasets to identify optimal conditions (e.g., solvent polarity, catalyst choice) for regioselective substitutions .

- In silico screening evaluates steric/electronic effects of substituents on bioactivity, reducing trial-and-error synthesis .

Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

Answer:

- Variable Temperature NMR distinguishes dynamic effects (e.g., tautomerism in imidazole rings) from impurities .

- 2D NMR techniques (COSY, HSQC) map coupling between protons and carbons to confirm connectivity .

- Isotopic labeling (e.g., ¹⁵N) clarifies ambiguous assignments in aromatic regions .

Basic: What solvent systems are optimal for solubility challenges in biological assays?

Answer:

- DMSO is preferred for in vitro studies (up to 10 mM stock solutions) but may interfere with membrane-based assays .

- Co-solvent systems (e.g., DMSO:PBS 1:9) balance solubility and biocompatibility.

- Lipid-based carriers (e.g., liposomes) enhance bioavailability for cell-penetration studies .

Advanced: How can structure-activity relationships (SAR) guide functionalization of the imidazole core?

Answer:

- Electron-withdrawing groups (e.g., -CF₃ at position 5) enhance metabolic stability but may reduce solubility .

- Cyclopropyl substitution minimizes steric hindrance while maintaining planarity for target binding .

- Fluorophenyl modifications (e.g., para- vs. meta-F) alter π-π stacking interactions with aromatic residues in enzymes .

Advanced: What strategies address discrepancies between in vitro and in vivo efficacy data?

Answer:

- Metabolic profiling (e.g., LC-MS/MS) identifies unstable metabolites in vivo .

- Prodrug design (e.g., esterification of the amine group) improves pharmacokinetics .

- Species-specific cytochrome P450 inhibition assays predict interspecies metabolic variability .

Basic: How can statistical experimental design (DoE) optimize reaction conditions?

Answer:

- Factorial designs screen variables (temperature, catalyst loading) with minimal runs .

- Response Surface Methodology (RSM) identifies non-linear relationships (e.g., yield vs. pH) .

- Central Composite Design optimizes multi-step reactions (e.g., cyclization followed by amination) .

Advanced: What methods detect and quantify impurities in scaled-up synthesis?

Answer:

- HPLC-DAD/ELSD monitors residual starting materials (e.g., 4-fluorophenyl intermediates) with LOD ≤ 0.1% .

- ICP-MS detects metal catalysts (e.g., Pd, Cu) at ppb levels .

- NMR impurity profiling using ¹H–¹⁹F HOESY identifies fluorine-containing byproducts .

Advanced: How can alternative characterization techniques validate ambiguous spectral data?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.